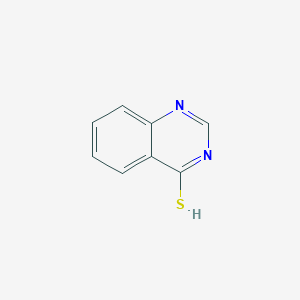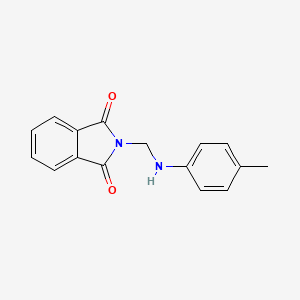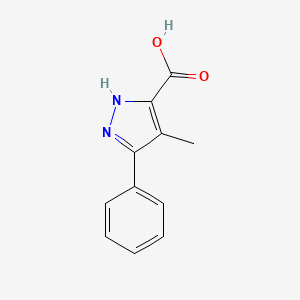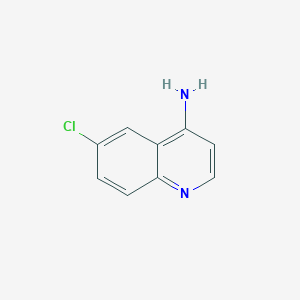
6-Chloroquinolin-4-amine
Descripción general
Descripción
6-Chloroquinolin-4-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . The presence of a chlorine atom at the 6th position and an amino group at the 4th position of the quinoline ring structure imparts unique chemical and biological properties to this compound.
Mecanismo De Acción
Target of Action
6-Chloroquinolin-4-amine, a derivative of 4-aminoquinoline, has been found to have significant biological activity. It has been shown to inhibit the growth of Mycobacterium tuberculosis H37 Rv (MTB) . This suggests that the primary target of this compound could be the cellular components of this bacterium.
Mode of Action
It is known that 4-aminoquinoline derivatives interact with their targets through a nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the this compound molecule by a nucleophile, which could be a component of the target bacterium. This interaction may lead to changes in the bacterium that result in its inhibition or death .
Biochemical Pathways
It is suggested that the compound may interfere with thePI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. By inhibiting this pathway, this compound could potentially disrupt the growth and survival of the target bacterium .
Result of Action
The result of this compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37 Rv (MTB). In vitro studies have shown that 7-chloro-4-aminoquinoline derivatives, which are structurally similar to this compound, can inhibit MTB with MIC (minimum inhibitory concentration) values ranging from 1.56 to 50 µM . This suggests that this compound could have a similar effect.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Chloroquinolin-4-amine can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. This reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or primary amines.
Major Products:
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Thiolated or aminated quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Chloroquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and antimalarial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals
Comparación Con Compuestos Similares
4-Aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-aminoquinoline: Similar structure but with chlorine at the 7th position.
4,7-Dichloroquinoline: Precursor in the synthesis of 6-Chloroquinolin-4-amine.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 6th position and amino group at the 4th position make it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
6-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAOKPHXXDXCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309388 | |
| Record name | 6-Chloro-4(1H)-quinolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103028-97-3 | |
| Record name | 6-Chloro-4(1H)-quinolinimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103028-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4(1H)-quinolinimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-formyl-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B7761024.png)
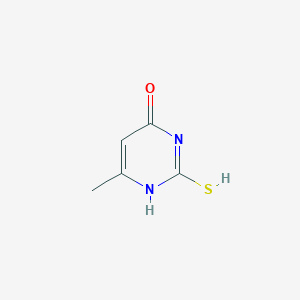
![11-methyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7761047.png)
![(2E)-3-[4-(4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B7761059.png)


